8-(3-Chlorostyryl)caffeine

Vue d'ensemble

Description

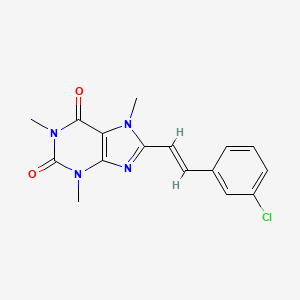

8-(3-Chlorostyryl)caffeine is a synthetic derivative of caffeine, characterized by the substitution of a chlorostyryl group at the 8-position of the caffeine molecule. This compound is known for its selective antagonistic properties towards adenosine A2A receptors and its inhibitory effects on monoamine oxidase B .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-(3-Chlorostyryl)caffeine typically involves the reaction of 3-chlorobenzaldehyde with 1,3,7-trimethylxanthine under basic conditions to form the desired product. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced at the styryl group to form the corresponding ethyl derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Ethyl derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Neurodegenerative Disease Research

CSC has been extensively studied for its neuroprotective effects in models of Parkinson's disease. Research indicates that CSC can attenuate MPTP-induced neurotoxicity in animal models by inhibiting the conversion of MPTP to its toxic metabolites . This property positions CSC as a promising candidate for developing adjunct therapies in PD treatment.

Dopamine Release Studies

Studies have shown that CSC enhances levodopa-induced dopamine release in the rat striatum. This effect is crucial for understanding how adenosine A2A antagonists can be utilized to improve dopaminergic signaling in conditions where dopamine levels are compromised .

Behavioral Studies

Behavioral studies involving CSC have demonstrated its potential to reverse locomotor depression induced by adenosine A2A agonists. Such findings highlight its role in modulating motor function and provide insights into its therapeutic applications for movement disorders .

Comparative Analysis with Other Compounds

The following table summarizes the selectivity and inhibition properties of this compound compared to other related compounds:

| Compound Name | Selectivity (A2A vs A1) | MAO-B Inhibition Ki (nM) | Notes |

|---|---|---|---|

| This compound (CSC) | 520-fold | ~100 | Potent neuroprotective effects |

| Caffeine | Non-selective | Minimal | Common stimulant with broad effects |

| Theophylline | Moderate | Not significant | Primarily affects respiratory function |

| 8-Phenyltheophylline | High | Not specified | Increased potency for A1/A2 antagonism |

Neurotoxicity Attenuation

In vitro studies have demonstrated that CSC can significantly reduce oxidative stress and neurotoxicity associated with MPTP, a neurotoxin used to model Parkinson's disease . The compound's ability to inhibit MAO-B is believed to contribute to its protective effects against neuronal damage.

Behavioral Effects

Behavioral studies indicate that CSC administration can reverse motor deficits induced by adenosine receptor agonists in animal models, suggesting its potential utility in treating motor symptoms associated with Parkinson's disease .

Mécanisme D'action

8-(3-Chlorostyryl)caffeine exerts its effects primarily through antagonism of adenosine A2A receptors. By blocking these receptors, the compound prevents the binding of adenosine, thereby modulating neurotransmitter release and reducing the inhibitory effects of adenosine on neuronal activity. Additionally, its inhibition of monoamine oxidase B leads to increased levels of monoamines such as dopamine, which is beneficial in conditions like Parkinson’s disease .

Comparaison Avec Des Composés Similaires

Caffeine: The parent compound, known for its stimulant effects and non-selective antagonism of adenosine receptors.

Theophylline: Another xanthine derivative with bronchodilator properties and non-selective adenosine receptor antagonism.

Istradefylline: A selective adenosine A2A receptor antagonist used in the treatment of Parkinson’s disease

Uniqueness: 8-(3-Chlorostyryl)caffeine stands out due to its high selectivity for adenosine A2A receptors and its dual role as a monoamine oxidase B inhibitor. This dual action makes it a valuable compound for research and potential therapeutic applications, particularly in neurodegenerative diseases .

Activité Biologique

8-(3-Chlorostyryl)caffeine, also known as CSC (chemical formula: CHClNO), is a synthetic derivative of caffeine. This compound has gained significant attention in the field of medicinal chemistry due to its unique biological activities, particularly as a selective antagonist of the adenosine A2A receptor and an inhibitor of monoamine oxidase B (MAO-B). These properties make it a candidate for therapeutic applications in neurodegenerative diseases, especially Parkinson's disease.

-

Adenosine A2A Receptor Antagonism :

- This compound exhibits a high selectivity for the A2A adenosine receptor, being approximately 520-fold selective compared to A1 receptors . This selectivity is crucial for minimizing side effects associated with broader adenosine receptor antagonism.

- The compound has been shown to enhance dopamine release, particularly in the context of L-DOPA treatment for Parkinson's disease, which is vital for managing symptoms in dopamine-depleted states.

-

MAO-B Inhibition :

- This compound inhibits MAO-B with a Ki value of approximately 100 nM , which is significant for neuroprotection as MAO-B is involved in the oxidative metabolism of neurotransmitters .

- The inhibition of MAO-B can lead to increased levels of neuroprotective factors such as dopamine, thereby providing therapeutic benefits in neurodegenerative conditions.

Neuroprotective Effects

Research indicates that this compound may protect against neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin used to model Parkinson's disease. Studies have demonstrated that CSC not only attenuates MPTP-induced neurotoxicity but also alters the metabolism of MPTP in vivo, suggesting a protective mechanism against oxidative stress .

Summary of Research Findings

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study involving rodent models of Parkinson's disease, administration of this compound resulted in significant improvements in motor function and reductions in neuronal damage. The compound was administered at varying doses, demonstrating dose-dependent efficacy in protecting against MPTP-induced damage.

Case Study 2: Effects on Dopamine Release

Another investigation focused on the effects of CSC on dopamine release mechanisms. The results indicated that CSC enhances L-DOPA-induced dopamine release significantly more than caffeine alone, suggesting its potential as an adjunct therapy in Parkinson's treatment regimens.

Propriétés

IUPAC Name |

8-[2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWFIUAVMCNYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040401 | |

| Record name | 8-(3-Chlorostyryl)caffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148589-13-3 | |

| Record name | 8-(3-Chlorostyryl)caffeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.